molecular formula C18H16N2O6 B587698 1,2-Bis[(O-carboxyphenylacetyl)hydrazine CAS No. 1088425-79-9

1,2-Bis[(O-carboxyphenylacetyl)hydrazine

Cat. No.: B587698
CAS No.: 1088425-79-9
M. Wt: 356.334
InChI Key: UISUVRBOSHBUOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[(O-carboxyphenylacetyl)hydrazine] typically involves the reaction of hydrazine with O-carboxyphenylacetic acid derivatives. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hydrazine, which is a hazardous material.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[(O-carboxyphenylacetyl)hydrazine] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

1,2-Bis[(O-carboxyphenylacetyl)hydrazine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis[(O-carboxyphenylacetyl)hydrazine] involves its interaction with biological molecules, particularly proteins and enzymes. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis[(O-carboxyphenyl)hydrazine]
  • 1,2-Bis[(O-carboxyphenyl)acetyl]hydrazine
  • 1,2-Bis[(O-carboxyphenyl)acetyl]hydrazide

Uniqueness

1,2-Bis[(O-carboxyphenylacetyl)hydrazine] is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its ability to form stable derivatives and its applications in synthesizing complex organic molecules make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-[2-[2-[2-(2-carboxyphenyl)acetyl]hydrazinyl]-2-oxoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c21-15(9-11-5-1-3-7-13(11)17(23)24)19-20-16(22)10-12-6-2-4-8-14(12)18(25)26/h1-8H,9-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISUVRBOSHBUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NNC(=O)CC2=CC=CC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747166
Record name 2,2'-[Hydrazine-1,2-diylbis(2-oxoethane-2,1-diyl)]dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088425-79-9
Record name 2,2'-[Hydrazine-1,2-diylbis(2-oxoethane-2,1-diyl)]dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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